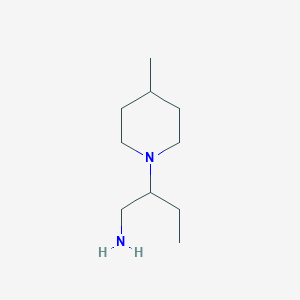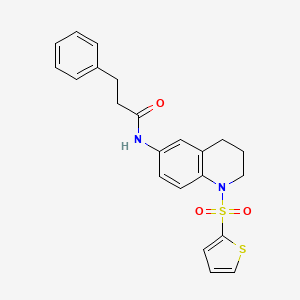![molecular formula C12H13ClN4OS B3020901 N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride CAS No. 1421456-47-4](/img/structure/B3020901.png)
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of thiazolopyridine and picolinamide, which are structures commonly explored for their biological activities. This compound is particularly noted for its role as an inhibitor in various biochemical pathways, making it a subject of interest in drug development and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride typically involves the following steps:
Formation of the Thiazolopyridine Core: This is achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thioglycolic acid under acidic conditions.
Attachment of the Picolinamide Moiety: The thiazolopyridine core is then reacted with picolinic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as factor Xa. By binding to the active site of factor Xa, it inhibits its activity, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation process. This inhibition reduces the formation of blood clots, making it a valuable compound in anticoagulant therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another thiazolopyridine derivative with similar structural features but different functional groups.
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide: A related compound with a thiophene moiety instead of picolinamide.
Uniqueness
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is unique due to its specific combination of the thiazolopyridine and picolinamide moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit factor Xa with high specificity and potency sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS.ClH/c17-11(9-3-1-2-5-14-9)16-12-15-8-4-6-13-7-10(8)18-12;/h1-3,5,13H,4,6-7H2,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBMKYZRLABGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3020818.png)

![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)

![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)





